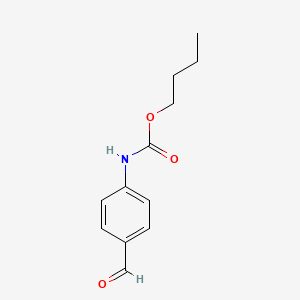
Butyl (4-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (4-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The compound features a butyl group attached to a carbamate moiety, which is further connected to a 4-formylphenyl group. This structure imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl (4-formylphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-formylphenyl isocyanate with butanol under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be employed. This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Butyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carbamate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxyphenyl butyl carbamate.
Reduction: 4-hydroxymethylphenyl butyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Butyl (4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug design and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl (4-formylphenyl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate moiety can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the formyl group can participate in various redox reactions, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-formylbenzyl)carbamate: Similar structure but with a tert-butyl group instead of a butyl group.
Carbamic acid tert-butyl ester: A simpler carbamate with a tert-butyl group and no aromatic ring.
Uniqueness
Butyl (4-formylphenyl)carbamate is unique due to its combination of a butyl group, a carbamate moiety, and a 4-formylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
81263-46-9 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
butyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,9H,2-3,8H2,1H3,(H,13,15) |
InChI Key |
XEQSSVASDFEDAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


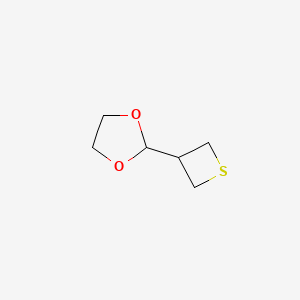
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)

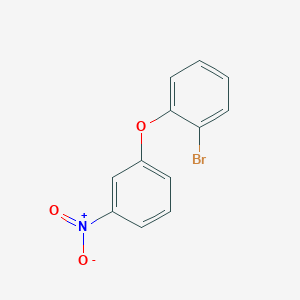
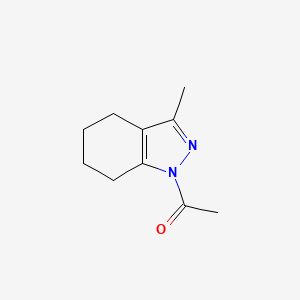
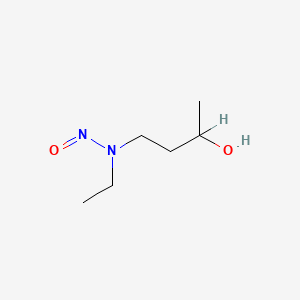
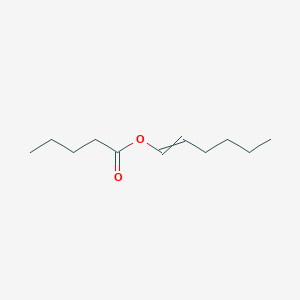
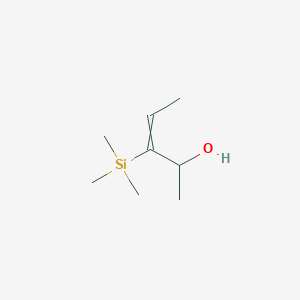

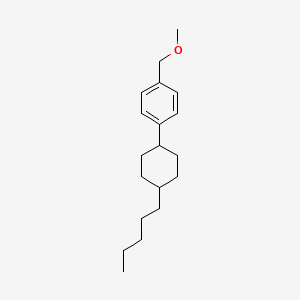

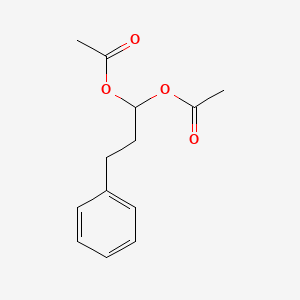
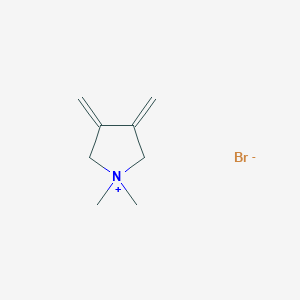
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
